molecular formula C10H14N2O2 B2666891 1-(2-Furoyl)piperidin-4-amine CAS No. 886497-79-6

1-(2-Furoyl)piperidin-4-amine

Cat. No. B2666891
CAS RN: 886497-79-6
M. Wt: 194.234
InChI Key: YEHVHAZOHWSZJH-UHFFFAOYSA-N
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Description

1-(2-Furoyl)piperidin-4-amine is an N-acylpiperidine that is piperidin-4-amine substituted at position 1 by a furan-2-ylcarbonyl group . It is a member of furans, a tertiary carboxamide, and an aminopiperidine . The molecular formula is C10H14N2O2 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-(2-Furoyl)piperidin-4-amine, is a significant area of research in modern organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of 1-(2-Furoyl)piperidin-4-amine consists of a six-membered piperidine ring with a furan-2-ylcarbonyl group attached at the 1-position . The molecular weight is 194.23 g/mol . The IUPAC name is (4-aminopiperidin-1-yl)-(furan-2-yl)methanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Furoyl)piperidin-4-amine include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound has a topological polar surface area of 59.5 Ų .

Scientific Research Applications

Pharmaceutical Development

1-(2-Furoyl)piperidin-4-amine is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be used to develop new medications targeting various diseases, leveraging its structural versatility to create molecules with desired biological activities.

Neuropharmacology

In neuropharmacology, 1-(2-Furoyl)piperidin-4-amine is studied for its potential effects on the central nervous system. Piperidine derivatives have been investigated for their role in modulating neurotransmitter systems, which can be crucial in treating neurological disorders such as depression, schizophrenia, and Parkinson’s disease . The compound’s ability to interact with neural receptors makes it a candidate for developing new neuroactive drugs.

Cancer Research

This compound is also explored in cancer research for its potential anti-cancer properties. Piperidine derivatives have shown promise in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death) in various cancer types . Researchers are investigating 1-(2-Furoyl)piperidin-4-amine for its ability to interfere with cancer cell proliferation and survival pathways, aiming to develop new chemotherapeutic agents.

Antimicrobial Agents

1-(2-Furoyl)piperidin-4-amine is being researched for its antimicrobial properties. Piperidine derivatives have been found to possess antibacterial and antifungal activities . This compound could be used to develop new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance.

Chemical Synthesis

In the field of chemical synthesis, 1-(2-Furoyl)piperidin-4-amine serves as a versatile intermediate. It can be used in the synthesis of various complex organic molecules, including natural products and other bioactive compounds . Its unique structure allows for multiple functionalization possibilities, making it a valuable tool for synthetic chemists.

Material Science

Researchers are exploring the applications of 1-(2-Furoyl)piperidin-4-amine in material science, particularly in the development of new polymers and materials with specific properties . Its incorporation into polymeric structures can enhance material properties such as thermal stability, mechanical strength, and chemical resistance, leading to innovative applications in various industries.

These applications highlight the diverse potential of 1-(2-Furoyl)piperidin-4-amine in scientific research, spanning from drug development to material science. If you need more detailed information on any specific application, feel free to ask!

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications 1-(2-Furoyl)piperidin-4-amine | 886497-79-6 - MilliporeSigma

Safety and Hazards

The safety information for 1-(2-Furoyl)piperidin-4-amine indicates that it may cause skin and eye irritation . Therefore, precautions should be taken when handling this compound .

Future Directions

Piperidine derivatives, including 1-(2-Furoyl)piperidin-4-amine, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a significant area of research .

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-8-3-5-12(6-4-8)10(13)9-2-1-7-14-9/h1-2,7-8H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHVHAZOHWSZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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